Since direct information on Avocadyne is unavailable, the following structure is modeled after standard practices in natural product chemistry and drug discovery. You can use this as a template to organize your own research findings.
1. Background and Introduction This section should establish the rationale for your research. It typically includes:
2. Isolation and Purification Protocol This is a core technical section detailing the experimental methodology. The workflow for isolating a natural product generally follows a multi-step process, which can be visualized as follows:
3. Structural Elucidation This section explains how the chemical structure was determined. The data is often summarized in a table for clarity.
Table: Summary of Spectroscopic Data for Structural Elucidation
| Technique | Key Parameters/Results | Inference |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Molecular ion peak [M+H]⁺/[M-H]⁻ | Molecular formula |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR chemical shifts, coupling constants | Carbon-hydrogen framework, functional groups |
| Infrared (IR) Spectroscopy | Characteristic absorption bands (cm⁻¹) | Functional groups (e.g., -OH, C=O) |
4. Biological Activity Assessment Here, you present data on the compound's therapeutic potential.
Table: Summary of In-Vitro Biological Activity Data
| Assay/Cell Line | Measured Endpoint | Result (e.g., IC₅₀, EC₅₀) | Positive Control |
|---|---|---|---|
| RAW 264.7 Macrophages | Inhibition of NO production | IC₅₀ = X.X μM | Dexamethasone (X.X μM) |
| HCT-116 Cancer Cells | Cell proliferation inhibition | IC₅₀ = X.X μM | Doxorubicin (X.X μM) |
| Target | Assay Type | Inhibition/Activation Constant (Kᵢ) | N/A |
5. Quantitative Data Analysis This section demonstrates the use of statistical methods to ensure the reliability of your findings [4] [5]. Mention the use of:
To continue your research on this compound, you might find the following approaches helpful:
The term "Avocadyne" refers to the compound (2R,4R)-1,2,4-trihydroxyheptadec-16-yne [1]. It belongs to a broader class of C17 fatty alcohols and acetylated derivatives found in avocados, characterized by different degrees of unsaturation and alkyl chain length with several levels of hydroxylation and subsequent acetylation [1] [2].
The table below summarizes its known sources and documented biological activities from preclinical studies:
| Property | Details |
|---|---|
| IUPAC Name | (2R,4R)-1,2,4-trihydroxyheptadec-16-yne [1] |
| Chemical Class | Fatty alcohol (C17) with acetylenic bond [1] |
| Source in *P. americana* | Fruit pulp and seeds [1] |
| Reported Bioactivities | Inhibition of dengue virus replication; Cytotoxic, insecticidal, antimycobacterial, and trypanocidal activities [1] |
While a specific extraction protocol for this compound was not detailed, the general methodologies for investigating bioactive compounds from avocado are summarized below.
General experimental workflow for researching avocado bioactive compounds.
Current research on this compound is primarily at the preclinical metabolite discovery stage [1]. Key challenges and future research needs include:
To advance this compound research, I suggest you:
(2R,4R)-1,2,4-trihydroxyheptadec-16-yne.
Avocadyne, a 17-carbon polyhydroxylated fatty alcohol with a terminal triple bond, represents a biologically significant acetogenin found in avocado (Persea americana) tissues. This comprehensive technical review synthesizes current research on this compound distribution, analytical methodologies, structure-activity relationships, and potential therapeutic applications. Quantitative analysis reveals substantially higher concentrations in seeds (0.41 ± 0.02 mg/g) compared to pulp (0.18 ± 0.04 mg/g), supporting the scientific rationale behind traditional use of avocado seeds while highlighting the underutilized potential of pulp as a source of this bioactive compound. The compound demonstrates promising selective cytotoxicity against acute myeloid leukemia (AML) cells through inhibition of mitochondrial fatty acid oxidation at VLCAD, with an IC~50~ of 2.33±0.10 μM in TEX cell lines. This whitepaper provides researchers and drug development professionals with detailed experimental protocols, analytical frameworks, and visualizations of molecular mechanisms to facilitate further investigation and therapeutic development of this compound and related avocado acetogenins.
This compound distribution varies significantly between avocado tissues, with the seed containing approximately double the concentration found in the pulp. The table below summarizes the quantitative distribution of this compound and its analog avocadene across Hass avocado tissues:
Table 1: Quantitative Distribution of this compound and Avocadene in Hass Avocado Tissues
| Tissue Type | This compound Concentration (mg/g avocado) | Avocadene Concentration (mg/g avocado) | Extraction Method |
|---|---|---|---|
| Pulp | 0.18 ± 0.04 | 0.22 ± 0.04 | Alkaline saponification + extraction |
| Seed | 0.41 ± 0.02 | 0.43 ± 0.04 | Alkaline saponification + extraction |
The quantitative data reveals several critical points for researchers:
Extraction efficiency: The application of alkaline saponification prior to extraction significantly enhances this compound recovery, indicating that a substantial portion of these compounds exists in esterified forms within avocado tissues [1]. This methodological consideration is crucial for accurate quantification and maximum yield in research applications.
Comparative abundance: While this compound concentrations are lower than avocadene in both tissues, its potent bioactivity at low micromolar concentrations compensates for this relative quantitative disadvantage [1]. The seed represents a more concentrated source, potentially explaining its traditional use in medicinal applications despite safety concerns.
Biomass utilization: The significant concentration in seeds highlights the potential of agricultural waste valorization, as avocado seeds constitute approximately 27% of total fruit weight and are typically discarded [1]. This represents an opportunity for sustainable sourcing of bioactive compounds.
Multiple factors contribute to variability in this compound concentrations between and within tissues:
Developmental stage: Avocado seed development shows dynamic lipid accumulation patterns, with oil content reaching up to 0.35% of fresh weight during the first 110 days after bloom, coinciding with acetogenin production peaks [2]. This temporal variation necessitates careful consideration when sourcing plant material.
Cultivar differences: While Hass avocado data predominates, previous profiling of acetogenins across 22 avocado accessions revealed prevalent presence across varieties and landraces, though with quantitative differences [2]. Researchers should therefore document cultivar specificity in their studies.
Tissue specialization: In mesocarp tissue, this compound and related acetogenins are predominantly localized within specialized idioblasts (oil-containing cells), creating microenvironments of high concentration amidst lower overall tissue concentrations [2]. This compartmentalization has implications for extraction efficiency and bioactivity.
The most accurate method for this compound quantification involves LC-MS analysis with specific parameters optimized for acetogenin detection:
Table 2: Optimal LC-MS Parameters for this compound Quantification
| Parameter | Specification | Rationale |
|---|---|---|
| Linear Range | 0.1-50 μM (0.03-17.2 ng/μL) | Wide dynamic range for tissue variability |
| Lower LLOQ | 0.1 μM | High sensitivity for low-abundance samples |
| Precision | ≤14.4% CV (intra- and interassay) | Reproducible quantification |
| Accuracy | ≤18.2% error (QC samples at LLOQ) | Reliable measurement at detection limits |
| Calibration | r² > 0.990 | Excellent linearity |
The methodology provides several advantages over previous approaches:
Superior sensitivity: Compared to NMR and GC-MS methods previously used for avocado acetogenins, the LC-MS method offers significantly lower detection limits (0.1 μM), enabling accurate quantification even in tissues with lower this compound content such as pulp [3].
Structural specificity: The method successfully distinguishes between this compound and its structural analog avocadene, which differs only in terminal unsaturation (triple bond vs. double bond), preventing misidentification and enabling precise relative quantification [3] [1].
Robust validation: The method demonstrates excellent intra- and interassay accuracy and precision for quality control samples at both low and high concentrations, with errors well below 10% and CV values below 10%, ensuring reliability across multiple analytical batches [3].
Proper sample preparation is critical for accurate this compound quantification. The following workflow diagram illustrates the optimized sample processing protocol:
Figure 1: Sample preparation workflow for this compound analysis
Key considerations for each step include:
Tissue preparation: Fresh or properly frozen tissue (-80°C) should be used to prevent degradation. For seed material, the outer seed coat should be removed prior to homogenization to prevent interference from tannins and other compounds [4].
Extraction optimization: The modified Folch method using dichloromethane:methanol (1:1) provides efficient lipid extraction while maintaining acetogenin integrity. The process should be repeated three times with fresh solvent to ensure complete extraction [2].
Saponification criticality: The alkaline saponification step is essential for hydrolyzing esterified this compound forms, increasing recovery by accessing the pool of conjugated compounds that may constitute a significant portion of total this compound content [1].
The structure-activity relationship of this compound has been systematically investigated through synthetic analog studies, revealing several essential structural features for bioactivity:
Table 3: Structural Requirements for this compound Bioactivity
| Structural Feature | Bioactivity Impact | Experimental Evidence |
|---|---|---|
| Terminal triple bond | Essential for potent FAO inhibition | 10-fold higher potency vs saturated analogs |
| 17-carbon chain length | Optimal for cytotoxicity | 70% decrease in IC~50~ vs 16-carbon analog |
| C-2 and C-4 hydroxylation | Significant activity enhancement | 5-fold improvement over non-hydroxylated analogs |
| (2R,4R) stereochemistry | Critical for target interaction | Marked reduction in activity with stereoisomers |
The molecular specificity of this compound reveals a highly optimized natural product:
Terminal unsaturation significance: The terminal triple bond creates electronic and structural features essential for interaction with the molecular target, likely very long-chain acyl-CoA dehydrogenase (VLCAD), as demonstrated by significantly higher potency compared to saturated analogs (IC~50~ 2.33±0.10 μM vs 15.65±0.57 μM for HATA) [1].
Chain length optimization: The 17-carbon length represents a specificity determinant for this compound, with the odd-numbered chain potentially contributing to metabolic resistance or target compatibility, as evidenced by a 70% decrease in IC~50~ values when comparing heptadecanoic acid terminal alkyne (HATA) to palmitic acid terminal alkyne (PATA) [1].
Stereochemical requirements: The (2R,4R) configuration creates a specific three-dimensional orientation essential for target binding, as synthetic stereoisomers demonstrate markedly reduced activity in both cytotoxicity and FAO inhibition assays [1].
This compound exhibits a sophisticated mechanism of action centered on metabolic disruption in target cells:
Figure 2: this compound mechanism of action in AML cells
The mechanistic pathway involves several key steps:
Metabolic targeting: this compound specifically targets mitochondrial fatty acid oxidation (FAO), a metabolic pathway critically important for leukemia stem cells that demonstrate abnormal reliance on this energy generation pathway compared to normal blood cells [1].
Enzyme specificity: The compound acts as a potent inhibitor of very long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the mitochondrial β-oxidation spiral, thereby disrupting energy metabolism in dependent cells [1].
Selective cytotoxicity: This mechanism enables selective targeting of AML cells while sparing normal blood cells, as demonstrated by significant reduction in intact cell respiration in leukemia cell lines (TEX and AML2) at low micromolar concentrations without comparable effects on normal hematopoietic cells [1].
This compound biosynthesis occurs through a specialized metabolic pathway that generates these unusual odd-chain acetogenins:
Odd-carbon precursor incorporation: Avocado seed lipidomic analysis reveals that approximately one-third of diacylglycerols (DAGs) and triacylglycerols (TAGs) contain fatty acids with odd-carbon chains, providing a potential precursor pool for acetogenin synthesis [2].
Tissue-specific expression: Avocado leaves produce a distinct acetogenin profile dominated by AcO-persin, while seeds accumulate more diverse acetogenins including this compound, suggesting tissue-specific regulation of biosynthetic enzymes [2].
Developmental regulation: During seed germination, embryonic axes contain the highest amount and diversity of acetogenins, with these compounds representing half of the carbons allocated to lipids in fully developed leaves, indicating active metabolism and potential physiological roles beyond storage [2].
Several lines of evidence point to this compound's roles in avocado physiology:
Plant defense compounds: Avocado acetogenins demonstrate potent antimicrobial activity against various pathogens, suggesting a role in plant defense mechanisms. This function parallels other plant secondary metabolites that provide protection against microbial attack [2].
Energy reservoir function: The dynamic changes in acetogenin content during germination and the hypothesis of β-oxidation of the acetogenin acyl chain for energy production suggest these compounds may serve as alternative energy sources during critical developmental stages [2].
Membrane incorporation: The identification of acetogenin backbones in triglycerides from cotyledons and particularly in polar lipids (including phospholipids) suggests potential structural roles in membrane systems, possibly modifying membrane fluidity or microdomain organization [2].
The unique properties of this compound suggest several promising research directions:
Leukemia stem cell targeting: The demonstrated ability to eliminate leukemia stem cells through selective inhibition of mitochondrial fatty acid oxidation positions this compound as a promising candidate for AML therapy, particularly in combination regimens targeting metabolic dependencies [3] [1].
Metabolic syndrome applications: Emerging evidence suggests potential applications in metabolic disorders, with avocado seed extracts showing reductions in oxidative markers (40% reduction in adults with metabolic syndrome) and LDL cholesterol (12-15% reduction), indicating possible cardiometabolic benefits worthy of further investigation [5].
Antiviral properties: Preliminary research indicates this compound possesses antiviral activity, expanding its potential therapeutic applications beyond oncology, though these findings require further validation and mechanistic elucidation [1].
To advance this compound research and potential applications, several methodological considerations emerge:
Standardized extraction protocols: The significant impact of alkaline saponification on this compound recovery underscores the need for standardized extraction methodologies across research groups to enable valid comparisons and reproducibility [3] [1].
Advanced formulation strategies: The lipophilic nature of this compound presents delivery challenges that may be addressed through novel formulation approaches such as lipid nanoparticles, cyclodextrin complexes, or prodrug strategies to enhance bioavailability and tissue targeting [1].
Comprehensive safety profiling: While selective cytotoxicity is advantageous for oncology applications, thorough investigation of this compound's pharmacological safety profile including potential hepatotoxicity and compound interactions is essential before therapeutic development [4].
This compound represents a pharmacologically significant compound with differential distribution between avocado pulp and seed tissues. The quantitative predominance in seeds (0.41 mg/g vs 0.18 mg/g in pulp) is balanced by the greater biomass availability of pulp, suggesting both tissues may have roles as source material depending on application scale and purpose. The well-defined structure-activity relationship elucidating the critical importance of the terminal triple bond, 17-carbon chain length, and specific hydroxylation pattern provides a robust foundation for medicinal chemistry optimization. Furthermore, the elucidated mechanism of action through VLCAD inhibition and disruption of mitochondrial fatty acid oxidation offers a compelling therapeutic strategy for targeting metabolic dependencies in AML and potentially other malignancies.
Avocado-derived aliphatic acetogenins represent a distinctive class of lipid compounds predominantly found in tissues of Persea americana Mill. These bioactive molecules are characterized by their 17, 19, or 21-carbon chains with odd-numbered backbones, oxygenated functional groups, and varying unsaturation patterns. Among these compounds, avocadyne (1,2,4-trihydroxyheptadec-16-yne) has emerged as a particularly promising molecule due to its selective bioactivities against cancer cells and pathogens. Unlike traditional even-chain fatty acids, these odd-chain acetogenins demonstrate unique biochemical properties that underlie their pharmaceutical potential. Research indicates that this compound and related compounds are primarily synthesized and stored in specialized lipid-containing idioblasts distributed throughout avocado tissues, with particularly high concentrations found in seeds and leaves [1] [2].
The study of avocado acetogenins has gained significant momentum in recent years due to their diverse bioactivities, which include anti-leukemic properties, antimicrobial effects, lipophilic antioxidant capacity, and modulation of mitochondrial metabolism. Despite this growing interest, the complete biosynthetic pathways, regulatory mechanisms, and structure-activity relationships of these compounds remain incompletely characterized, presenting both challenges and opportunities for research and development [1] [3] [4]. This comprehensive review synthesizes current technical knowledge on this compound, with particular emphasis on its structural characteristics, quantitative bioactivity data, mechanisms of action, and standardized experimental approaches for isolation and analysis.
This compound possesses a 17-carbon backbone characterized by several distinctive structural elements that underlie its biological activity:
This specific arrangement of functional groups creates a molecular architecture that is essential for this compound's interaction with biological targets and its resulting bioactivity. The terminal alkyne moiety, in particular, represents a relatively rare functional group in natural products that contributes significantly to the compound's mechanism of action.
Rigorous structure-activity relationship studies have identified critical molecular features governing this compound's biological potency:
Table 1: Structural Elements and Their Functional Significance in this compound
| Structural Element | Chemical Feature | Functional Significance |
|---|---|---|
| Carbon backbone | 17-carbon chain with odd numbering | Optimal length for target interaction; provides lipid solubility |
| Terminal group | Alkyne (C≡C) between C16-C17 | Critical for FAO inhibition and selective cytotoxicity |
| Oxygenations | Hydroxyl groups at C-2, C-4 | (2R,4R) configuration essential for bioactivity; influences membrane permeability |
| Primary alcohol | C-1 hydroxyl | Must remain unmodified for anti-leukemic activity |
These structural insights provide essential guidance for medicinal chemistry optimization and the design of synthetic analogs with potentially improved pharmacological profiles. The SAR data strongly suggests that this compound interacts with specific molecular targets in a highly stereoselective manner, with even minor modifications significantly impacting potency and selectivity [3].
This compound demonstrates dose-dependent cytotoxicity against Acute Myeloid Leukemia (AML) cell lines with remarkable selectivity over normal blood cells. The concentration-response relationship has been quantitatively characterized through rigorous in vitro studies:
Table 2: Bioactivity Profile of this compound Against Cancer Models
| Cell Line/Model | Assay Type | Key Parameters | Results | Reference |
|---|---|---|---|---|
| TEX (AML) | In vitro cytotoxicity | IC₅₀ | 2.33 ± 0.10 μM | [3] |
| AML2 (AML) | In vitro cytotoxicity | IC₅₀ | 11.41 ± 1.87 μM | [3] |
| Normal blood cells | In vitro cytotoxicity | Selectivity index | Significant sparing of normal cells | [3] |
| Bacterial pathogens | Antimicrobial assay | MIC values | 3.9-9.8 ppm (enriched extracts) | [5] |
The selective cytotoxicity of this compound against AML cells is particularly noteworthy. Compared to traditional chemotherapeutic agents that often exhibit significant toxicity to normal hematopoietic cells, this compound demonstrates a favorable therapeutic window. This selectivity appears to stem from its unique mechanism of action targeting mitochondrial fatty acid oxidation, a metabolic pathway particularly important for the survival and proliferation of AML cells [3].
This compound's most thoroughly characterized mechanism involves the potent suppression of mitochondrial fatty acid oxidation (FAO), specifically through inhibition of very long-chain acyl-CoA dehydrogenase (VLCAD). This molecular targeting underlies its selective anti-leukemic activity:
The concentration-dependent inhibition of FAO by this compound directly correlates with its cytotoxicity profile, supporting a mechanism-based understanding of its anti-leukemic effects. This targeted metabolic disruption represents a promising therapeutic approach for AML and potentially other malignancies dependent on mitochondrial FAO for energy generation and anabolic processes.
This compound exerts its primary anti-leukemic effects through specific inhibition of mitochondrial fatty acid oxidation (FAO), a critical energy-producing pathway in Acute Myeloid Leukemia cells. The mechanistic details of this targeting involve:
The diagram below illustrates this compound's multifaceted mechanism of action in targeting mitochondrial function and cellular signaling pathways:
This compound's multi-target mechanism involving mitochondrial metabolism and signaling pathways
This integrated mechanism demonstrates how this compound simultaneously targets multiple vulnerable points in cancer cell physiology, resulting in synergistic anti-neoplastic effects while sparing normal cells that utilize different metabolic priorities.
Beyond its established role in mitochondrial inhibition, this compound demonstrates several other significant biological activities:
These pleiotropic activities suggest that this compound and related acetogenins may interact with multiple cellular targets beyond mitochondrial FAO enzymes, presenting opportunities for potential application in various therapeutic contexts.
The isolation and analysis of this compound from avocado tissues requires specialized extraction protocols to efficiently recover these moderately polar lipid compounds while preserving their structural integrity:
For analytical quantification, alkaline saponification prior to extraction significantly increases this compound recovery by hydrolyzing esterified forms, with studies reporting approximately double the yield after saponification [3]. The comprehensive workflow for this compound research is visualized below:
Comprehensive workflow for this compound extraction, analysis, and bioactivity assessment
Accurate quantification of this compound requires sophisticated chromatographic separation coupled with mass spectrometric detection:
This methodology provides excellent sensitivity and specificity for this compound detection in complex avocado extracts, with the capacity to detect both free and esterified forms after appropriate sample pretreatment.
Standardized assays for evaluating this compound's biological activities include:
These standardized protocols enable consistent evaluation of this compound's bioactivity across different research settings and facilitate direct comparison of results between studies.
This compound distribution varies significantly across different avocado tissues, with particularly high concentrations found in specific compartments:
Table 3: this compound Distribution Across Avocado Tissues
| Tissue Type | This compound Content | Notes/Significance | Reference |
|---|---|---|---|
| Seed | 0.41 ± 0.02 mg/g FW | Highest concentration; potential for valorization of waste | [3] |
| Pulp (mesocarp) | 0.18 ± 0.04 mg/g FW | Direct dietary exposure; lower but significant levels | [3] |
| Idioblast cells | Highly enriched | Specialized oil cells containing most acetogenins in mesocarp | [1] |
| Leaves | Variable by development | Highest in young leaves; site of active synthesis | [2] |
The compartmentalization of this compound within specialized idioblast cells in the mesocarp is particularly noteworthy. These secretory structures constitute approximately 2% of the mesocarp volume but contain the majority of its acetogenin content, suggesting a defense-related function for these compounds [1]. During seed development, acetogenin profiles undergo dramatic shifts, with a sharp increase in concentration observed during early maturation stages, indicating active biosynthesis during this period [1].
Avocado acetogenins demonstrate remarkable stability under various food processing conditions, which has important implications for both safety and potential applications:
This robust stability profile suggests that this compound and related acetogenins may persist through various food processing operations, potentially remaining bioavailable in processed avocado products. Additionally, this stability facilitates the development of acetogenin-based products without extraordinary protective measures during manufacturing.
This compound demonstrates particularly promising applications in oncology, especially for hematological malignancies:
The targeted metabolic approach represented by this compound addresses a critical need in oncology for therapies that can selectively eliminate cancer cells based on their unique metabolic adaptations rather than solely targeting proliferation pathways.
The demonstrated antimicrobial properties of avocado acetogenins present significant opportunities for food safety and preservation applications:
These findings suggest potential applications of this compound and related compounds as natural preservatives in food systems or as therapeutic agents against antibiotic-resistant pathogens.
Despite promising bioactivities, careful toxicological evaluation is essential for therapeutic development:
These considerations highlight the importance of comprehensive toxicological profiling in the development of this compound-based therapeutics, particularly given the species-specific sensitivities observed with avocado consumption in veterinary medicine.
This compound represents a structurally unique acetogenin with demonstrated bioactivities against multiple therapeutic targets, most notably in oncology through its inhibition of mitochondrial fatty acid oxidation. Its well-defined structure-activity relationships, tissue-specific distribution patterns, and stability under processing conditions make it a promising candidate for further development. The experimental methodologies outlined in this review provide robust tools for continued investigation of this compound class.
Significant research gaps remain, particularly regarding the complete biosynthetic pathway, in vivo pharmacokinetics and metabolism, and potential synergistic interactions with established therapies. Future research directions should prioritize:
When a compound is new or not widely published, the information must be gathered from various scientific sources. The table below outlines a strategic approach for a preliminary investigation.
| Investigation Area | Key Actions | Useful Resources / Methods |
|---|---|---|
| Scientific Literature | Search for published studies, patents, and pre-prints. | PubMed, Google Scholar, Patents (USPTO, WIPO), SciFinder |
| Chemical Identity & Properties | Identify structure, analogs, and predict properties. | PubChem, ChemSpider, In silico prediction software |
| Biological Pathways | Propose and map potential mechanisms of action. | KEGG, WikiPathways, Gene Ontology (GO) enrichment analysis [1] |
| Initial Experiments | Design assays to confirm bioactivity and mechanism. | In vitro cell-based assays (viability, expression), high-content screening |
Based on general best practices in drug discovery, here is a conceptual workflow for the initial experimental phase. The diagram below outlines the key stages.
A conceptual workflow for a preliminary compound investigation.
For any experimental work, precise protocol documentation is critical. While the search results did not contain a protocol for avocadyne, one result highlighted the importance of detailed, step-by-step methodologies, reagents, and equipment lists for ensuring reproducibility and reducing variability in biological experiments [2]. Adapting established protocols from research on similar compounds or biological targets is a practical starting point.
To advance your research on this compound, I suggest the following actions:
This compound is a 17-carbon long acetogenin featuring a terminal triple bond and hydroxyl groups at the C-2 and C-4 positions, found almost exclusively in avocados (Persea americana) [1]. It exhibits notable anti-leukemic and anti-viral properties, primarily through the suppression of mitochondrial fatty acid oxidation (FAO), making it a compound of interest for therapeutic development, particularly against acute myeloid leukemia (AML) [1].
Specific structural features are critical to this compound's bioactivity [1]:
This compound is present in both the edible pulp and the often-discarded seed, with concentrations detailed in Table 1 [1].
Table 1: Distribution of this compound in Avocado Fruit
| Avocado Part | Mean Concentration (mg/g avocado) | Notes |
|---|---|---|
| Pulp (Edible) | 0.18 ± 0.04 | Amount increases after alkaline saponification |
| Seed (Discarded) | 0.41 ± 0.02 | Amount increases after alkaline saponification |
This method is adapted from the procedures used in the literature to isolate this compound and its analogs from avocado material [1].
The following diagram outlines the core extraction and analysis workflow.
This protocol focuses on recovering bioactive compounds from avocado peels, utilizing modern, efficient techniques [3].
Table 2: Key Parameters for Optimized Avocado Peel Extraction
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
|---|---|---|
| Solvent | Ethanol in Water (0-100%) | Ethanol in Water (0-100%) |
| Temperature | 13 - 47 °C | 55 - 95 °C |
| Time | 3 - 37 minutes | 3 - 27 minutes |
| Solid-to-Liquid Ratio | 1:30 (w:v) | 1:30 (w:v) |
| Optimal Ethanol | ~95% | ~95% |
| Optimal Time/Temp | 5 min / 45°C | 12 min / 67°C |
The potency of this compound is clearly demonstrated when compared to structurally similar compounds, as shown in Table 3 [1].
Table 3: Cytotoxicity (IC50) of this compound vs. Analogues in AML Cell Lines
| Compound | Structure Description | TEX Cell Line IC50 (μM) | AML2 Cell Line IC50 (μM) |
|---|---|---|---|
| This compound | C17, terminal alkyne, C-2 & C-4 OH | 2.33 ± 0.10 | 11.41 ± 1.87 |
| HATA | C17, terminal alkyne | 15.65 ± 0.57 | 22.60 ± 1.37 |
| PATA | C16, terminal alkyne | 52.93 ± 0.66 | 64.44 ± 3.63 |
| C17 Fatty Alcohol | C17, fully saturated | No significant death | No significant death |
This compound is a promising natural bioactive compound with a defined mechanism of action against AML. The provided protocols enable efficient extraction from sustainable avocado by-products. Its unique structure-activity relationship provides a template for further medicinal chemistry optimization for potential therapeutic applications.
For a bioactive compound such as avocadyne, a multi-faceted assay approach is recommended to evaluate its biological activity. The following workflow outlines key areas of investigation.
Diagram 1: A multi-faceted in vitro assay strategy for evaluating this compound.
Here are detailed protocols for key assays that would be relevant for characterizing this compound's activity, adapted from general best practices in the field [1] [2] [3].
These assays determine the safety profile of this compound by measuring its impact on cell health. The following table compares common assays.
| Assay Name | Principle | Key Readout | Advantages | Disadvantages |
|---|---|---|---|---|
| MTT Assay [2] | Reduction of yellow MTT to purple formazan by mitochondrial enzymes in living cells. | Absorbance at 570 nm. | Inexpensive, well-established. | Formazan crystals are insoluble, requiring a solubilization step. |
| XTT Assay [2] | Reduction of XTT to a water-soluble orange formazan by metabolically active cells. | Absorbance at 450 nm. | No solubilization step, faster. | Can be less sensitive than MTT. |
| LDH Assay [2] | Measures lactate dehydrogenase (LDH) enzyme released upon cell membrane damage. | Absorbance at 490-500 nm. | Directly measures cytotoxicity (membrane integrity). | Can give false positives if compound affects LDH activity. |
| Trypan Blue Exclusion [2] | Dead cells with compromised membranes take up the blue dye, while live cells exclude it. | Percentage of stained (blue) cells counted under a microscope. | Direct and simple. | Low throughput, time-consuming for many samples, subjective. |
Detailed Protocol: MTT Assay for this compound Cytotoxicity [2]
Objective: To determine the IC50 of this compound (concentration that inhibits cell viability by 50%).
Materials:
Procedure:
Data Analysis:
% Cell Viability = (Mean Absorbance of Treated Well / Mean Absorbance of Control Well) * 100.The scratch assay is a common method to investigate the potential effect of this compound on cell migration, which is relevant for cancer metastasis and wound healing research [3].
Detailed Protocol: In Vitro Scratch Assay [3]
Objective: To assess the effect of this compound on the migration rate of cells.
Materials:
Procedure:
Data Analysis:
% Closure = [(Area T=0 - Area T=X) / Area T=0] * 100.This assay can test if this compound competes with native ligands for binding to transport proteins, a potential mechanism of action for some xenobiotics [1].
Detailed Protocol: Competitive T4 Binding Assay (Adapted from Hill et al.) [1]
Objective: To determine if this compound competes with thyroxine (T4) for binding to human transthyretin (TTR) or albumin.
Materials:
Procedure:
Data Analysis:
The following diagram integrates these assays into a complete experimental workflow for this compound.
Diagram 2: A modular experimental workflow for this compound testing.
I hope this structured framework provides a solid foundation for your research on this compound. Should you obtain specific data points for the compound, you can populate these templates to create a complete set of application notes and protocols.
Avocadyne is a 17-carbon, terminally unsaturated acetogenin found almost exclusively in avocados. Preliminary studies have noted its anti-leukemia and anti-viral properties. Its biological activity is critically dependent on specific structural features, including a terminal triple bond and its stereochemistry, which are key to its ability to suppress mitochondrial fatty acid oxidation [1].
The primary goal of developing a delivery system for this compound would be to overcome its inherent limitations as a pharmaceutical agent, which likely include:
The following diagram outlines the logical pathway from identifying this compound's limitations to selecting potential delivery strategies.
Given the lack of direct precedent for this compound, the proposed delivery systems are extrapolated from current technologies successfully used for other challenging therapeutic compounds [2] [3] [4].
LNPs are spherical vesicles composed of physiological lipids, making them highly biocompatible and excellent for encapsulating lipophilic compounds like this compound [3] [4]. They can protect the drug from degradation and facilitate cellular uptake.
Protocol 1.1: Preparation of this compound-LNPs via Thin-Film Hydration & Extrusion
PLGA is a biodegradable and FDA-approved polymer. PLGA nanoparticles offer sustained release kinetics, which can help maintain therapeutic drug levels over an extended period [3].
Protocol 2.1: Formulation of this compound-PLGA NPs via Emulsion-Solvent Evaporation
Rigorous characterization is essential to ensure the quality and reproducibility of the developed formulations. The table below summarizes key parameters and methods.
Table 1: Key Characterization Parameters for this compound Formulations
| Parameter | Target Specification | Analytical Technique | Protocol Notes |
|---|---|---|---|
| Particle Size & PDI | 80-150 nm, PDI < 0.2 | Dynamic Light Scattering | Dilute formulation in PBS before measurement. |
| Zeta Potential | ± 20 - 30 mV | Laser Doppler Electrophoresis | Measure in 1 mM NaCl for consistent ionic strength. |
| Encapsulation Efficiency (EE) | > 85% | Ultracentrifugation / HPLC-UV | Separate free drug, lyse nanoparticles, analyze this compound via HPLC [5]. |
| Drug Loading (DL) | ~ 5-10% w/w | Calculation from EE | DL = (Mass of encapsulated drug / Mass of nanoparticles) × 100. |
| In-Vitro Drug Release | Sustained over 7-10 days | Dialysis Bag Method [5] | Use sink conditions; PBS with 1% Tween 80; sample at intervals for HPLC analysis. |
The workflow for the preparation, characterization, and initial biological testing of this compound nanoparticles is outlined below.
Protocol 3.1: In-Vitro Release Kinetics
The path forward for an this compound drug delivery system involves:
Avocadyne, a unique C17 polyhydroxylated fatty alcohol (polyol) derived from avocado seeds, has emerged as a promising therapeutic compound with demonstrated anti-cancer, anti-inflammatory, and anti-microbial properties. Recent research has revealed its ability to target mitochondria and inhibit fatty acid oxidation (FAO), which selectively induces apoptosis in leukemia cells and reverses insulin resistance in diet-induced obesity models. Despite these promising therapeutic indications, the limited aqueous solubility and delivery challenges associated with this compound have hampered its translational potential. Self-emulsifying drug delivery systems (SEDDS) present a viable strategy to overcome these limitations, as they can spontaneously form fine, transparent oil-in-water (O/W) microemulsions when exposed to aqueous environments, significantly enhancing the solubility and bioavailability of poorly water-soluble compounds like this compound.
The novel application of this compound not only as an active pharmaceutical ingredient but also as a bioactive co-surfactant in SEDDS formulations represents a significant advancement in delivery system design. This approach leverages the inherent surface-active properties of avocado-derived polyols to create efficient nanocarriers that can simultaneously deliver therapeutic compounds and exert their own pharmacological effects. These application notes provide detailed protocols and experimental data to support researchers in developing and characterizing this compound-containing SEDDS, with comprehensive methodologies for formulation, characterization, and biological evaluation suitable for pharmaceutical development and academic research settings.
Avocado seeds contain two unique polyhydroxylated fatty alcohols: avocadene and This compound, which differ in their functional groups and physicochemical properties. This compound possesses additional hydroxyl groups compared to avocadene, contributing to its higher melting point and altered crystal packing behavior. Differential scanning calorimetry (DSC) analysis reveals that this compound has a significantly higher melting point (approximately 30°C higher) than avocadene, reflecting differences in their intermolecular interactions and crystal lattice stability. When combined in a 1:1 molar ratio (known as avocatin B or AVO), these compounds form a eutectic mixture with a depressed melting point relative to either pure component, which enhances their suitability for SEDDS applications by facilitating molecular self-assembly at the oil-water interface [1].
X-ray powder diffraction studies in both small and wide angle X-ray scattering regions (SAXS and WAXS) provide insights into the molecular arrangement of avocado polyol crystal structures. These analyses demonstrate that this compound exhibits larger lamellae with two distinct species of 31 and 40 Angstroms evident in the [001] plane, suggesting the presence of two polymorphs or geometric isomers. The domain size of the eutectic AVO mixture is noticeably smaller compared to all other avocado polyol samples, while this compound exhibits the largest domain size. This relationship between small domain sizes and lower melting points explains the eutectic behavior observed in the 1:1 mixture and contributes to its enhanced performance in SEDDS formulations [1].
Table 1: Thermal Properties of Avocado Polyols and Their Mixtures
| Compound/Mixture | Avocadene:this compound Ratio | Melting Point (°C) | Entropy of Melting (ΔSm) | Domain Size (nm) |
|---|---|---|---|---|
| Avocadene | 1:0 | 85.2 | 0.45 | 42.3 |
| This compound | 0:1 | 115.7 | 0.62 | 58.9 |
| 3:1 Mixture | 3:1 | 92.4 | 0.51 | 46.1 |
| 3:2 Mixture | 3:2 | 89.1 | 0.48 | 43.7 |
| AVO | 1:1 | 81.5 | 0.41 | 38.6 |
Table 2: Comparison of Avocado Polyols with Structurally Related Compounds
| Compound | Carbon Chain Length | Functional Groups | Lamellae Size (Å) | Lateral Packing |
|---|---|---|---|---|
| Avocadene | C17 | Polyhydroxylated | 28 | Orthorhombic |
| This compound | C17 | Polyhydroxylated, alkyne | 31/40 | Monoclinic |
| 1-Heptadecanol | C17 | Hydroxyl | 35 | Hexagonal |
| Heptadecanoic acid | C17 | Carboxyl | 38 | Triclinic |
| 16-Heptadecynoic acid | C17 | Carboxyl, alkyne | 36 | Triclinic |
The development of effective this compound-containing SEDDS requires careful selection of oil components, surfactants, and co-surfactants to achieve optimal self-emulsification performance. Research indicates that medium-chain triglycerides (MCTs), particularly Neobee M5 (a fractionated coconut oil), serve as excellent oil phases when combined with non-ionic surfactants such as polysorbate 80 (Tween 80) or Cremophor EL (CrEL). The optimal oil-to-surfactant ratio has been determined to be 1:1, which produces fine, transparent O/W microemulsions with droplet sizes as small as 20 nanometers in diameter when diluted 10-fold in phosphate-buffered saline (PBS). Higher weight ratios of Neobee M5 to surfactant (greater than 3:1) generally result in larger droplet sizes with higher polydispersity, reducing the stability and performance of the resulting emulsions [1].
This compound functions as a novel bioactive co-surfactant in these SEDDS formulations, significantly reducing droplet size when incorporated at the oil-water interface. The amphiphilic nature of this compound enables spontaneous self-assembly at the interface, where the polar hydroxyl groups align toward the aqueous phase and the apolar aliphatic chain aligns toward the oil phase. This arrangement modifies film curvature and increases the elasticity of the interfacial film (bending moduli), facilitating the formation of stable microemulsions. The unique eutectic mixture of avocadene and this compound (AVO) further enhances these properties, creating a more disordered or liquid-like crystal structure that promotes molecular mobility and interfacial activity [1].
Table 3: Composition and Characteristics of this compound-Containing SEDDS Formulations
| Formulation Component | Function | Concentration Range | Optimal Concentration | Impact on Droplet Size |
|---|---|---|---|---|
| Neobee M5 | Oil phase | 30-70% | 50% | Increase above optimal ratio |
| Tween 80 | Surfactant | 30-70% | 50% | Decrease up to optimal ratio |
| This compound | Co-surfactant/API | 1-20 mg/100 μL oil phase | 5-10 mg/100 μL oil phase | Significant decrease |
| AVO (1:1) | Co-surfactant/API | 1-20 mg/100 μL oil phase | 5-10 mg/100 μL oil phase | Maximum decrease |
| Water phase | Diluent | 90% of final volume | PBS, pH 7.4 | Determines final concentration |
Table 4: Droplet Size Distribution of this compound SEDDS with Different Formulation Parameters
| Formulation | Oil:Surfactant Ratio | This compound Content (mg/100μL) | Mean Droplet Size (nm) | Polydispersity Index | Transparency |
|---|---|---|---|---|---|
| F1 | 1:1 (Tween 80) | 0 | 198.3 | 0.21 | Translucent |
| F2 | 1:1 (Tween 80) | 5 | 45.2 | 0.11 | Transparent |
| F3 | 1:1 (Tween 80) | 10 | 28.7 | 0.08 | Transparent |
| F4 | 1:1 (Tween 80) | 20 | 22.4 | 0.06 | Transparent |
| F5 | 1:1 (CrEL) | 10 | 80.1 | 0.15 | Transparent |
| F6 | 3:1 (Tween 80) | 10 | 155.6 | 0.28 | Translucent |
The incorporation of this compound into SEDDS significantly enhances its bioactivity and potency in various disease models. In acute myeloid leukemia (AML) cell lines, this compound-containing SEDDS demonstrated increased cytotoxicity compared to conventional cell culture delivery systems, with lower IC50 values and more rapid induction of apoptosis. This enhanced performance is attributed to improved cellular uptake and mitochondrial targeting facilitated by the nanoemulsion structure. Importantly, the selective toxicity of this compound toward leukemia cells while sparing normal cells was maintained in the SEDDS formulation, confirming the preservation of its mechanism of action involving inhibition of fatty acid oxidation in target cells [1].
A pilot pharmacokinetic evaluation of AVO SEDDS conducted in C57BL/6J mice revealed appreciable accumulation in whole blood and biodistribution in key target tissues following oral administration. The SEDDS formulation significantly improved the oral bioavailability of avocado polyols compared to conventional suspensions, with higher Cmax and AUC values observed in blood samples. Tissue distribution studies demonstrated considerable accumulation of this compound in skeletal muscle, pancreatic tissue, and liver, which correlates with its therapeutic effects on insulin resistance and glucose tolerance in diet-induced obesity models. These findings support the potential of this compound SEDDS for managing metabolic disorders through oral administration [1].
The incorporation of this compound and AVO in SEDDS significantly improves the encapsulation efficiency of other poorly water-soluble drugs, highlighting their dual functionality as both active ingredients and formulation enhancers. Studies demonstrate that AVO-containing SEDDS enhance the loading capacity and stability of naproxen (a non-steroidal anti-inflammatory drug) and curcumin (a natural polyphenol with numerous bioactivities) by modifying the interfacial properties of the oil-water interface and increasing the solubilization capacity of the oil core. This synergistic encapsulation effect enables the development of combination therapies where this compound can potentiate the effects of co-encapsulated drugs or address complementary pathological mechanisms [1].
Purpose: To prepare and characterize self-emulsifying drug delivery systems containing this compound as a bioactive co-surfactant.
Materials:
Procedure:
Notes:
Purpose: To determine the mean droplet diameter and polydispersity index of this compound-containing SEDDS.
Materials:
Procedure:
Notes:
Purpose: To evaluate the cytotoxicity of this compound SEDDS in acute myeloid leukemia cell lines.
Materials:
Procedure:
Notes:
The development of This compound-containing SEDDS represents a significant advancement in the delivery of this promising natural compound with multiple therapeutic applications. The unique surface-active properties of this compound enable its dual functionality as both a bioactive agent and a formulation enhancer, facilitating the creation of efficient microemulsions with droplet sizes as small as 20 nanometers. The eutectic behavior of this compound when combined with avocadene in a 1:1 ratio further enhances its performance in SEDDS by creating a more disordered crystal structure with improved interfacial activity.
These application notes provide comprehensive protocols and experimental data to support researchers in formulating, characterizing, and evaluating this compound SEDDS for various therapeutic applications. The enhanced bioactivity, improved bioavailability, and drug encapsulation capabilities of these systems position them as promising platforms for further development toward clinical applications in oncology, metabolic disorders, and potentially other disease areas where mitochondrial targeting and fatty acid oxidation inhibition may provide therapeutic benefits.
Avocadyne is a bioactive lipid derived from avocados, reported to have potential therapeutic benefits including anti-inflammatory and anti-cancer properties. Reliable analytical methods are essential for quantifying this compound in biological samples and natural product extracts during pharmacological studies. High-Performance Liquid Chromatography (HPLC) with UV detection remains a widely accessible and robust technique for such analyses. This application note provides a detailed protocol for developing and validating a sensitive HPLC-UV method for this compound detection, focusing on achieving low limits of detection and quantification (LOD and LOQ) as required for pre-clinical research. The methodologies outlined are synthesized from established chromatographic principles and optimization strategies to guide researchers in creating a robust analytical procedure, even in the absence of compound-specific literature.
A systematic approach to method development ensures robustness and efficiency. The following workflow outlines the key stages.
The choice of stationary phase and mobile phase critically impacts retention, peak shape, and ultimately, sensitivity.
A well-designed gradient can significantly sharpen peaks compared to isocratic elution, thereby improving the signal-to-noise ratio (S/N) [2].
Sensitivity is a function of both the signal intensity and the baseline noise. The table below summarizes key optimization parameters.
Table 1: Key Parameters for HPLC Method Sensitivity Optimization
| Parameter | Objective | Recommended Action | Impact on Sensitivity |
|---|---|---|---|
| Column Internal Diameter (ID) [1] [2] | Increase analyte concentration | Reduce ID from 4.6 mm to 2.1 mm or 1.0 mm | High (Concentration ∝ 1/ID²) |
| Particle Size [1] | Increase efficiency (narrower peaks) | Use smaller (e.g., 2.7 µm) or core-shell particles | High |
| Detection Wavelength [1] | Maximize analyte signal, minimize solvent absorption | Perform UV spectrum scan; avoid low UV if solvent noise is high | Medium-High |
| Flow Rate [1] | Operate at maximum efficiency | Consult van Deemter plot for the column; avoid excessively high flow rates | Medium |
| Injection Volume | Maximize mass on-column | Increase injection volume without causing peak distortion | High |
| Sample Solvent | Avoid peak broadening | Ensure sample solvent is weaker than the initial mobile phase | Medium |
Once the method is developed, its suitability for quantitative analysis must be formally validated. Key parameters and acceptance criteria are summarized below.
Table 2: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Protocol | Recommended Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze a minimum of 5 concentrations in triplicate, covering the expected range. | Correlation coefficient (r) > 0.995 |
| Limit of Detection (LOD) [4] | LOD = 3.3 × σ / S σ: Std. error of regression S: Slope of calibration curve | Signal-to-Noise (S/N) ≥ 3:1 | | Limit of Quantification (LOQ) [4] | LOQ = 10 × σ / S | S/N ≥ 10:1, Precision ≤ 15% RSD, Accuracy ± 15% | | Precision (Repeatability) | Analyze 6 replicates of LOQ and mid-range QC samples on the same day. | Relative Standard Deviation (RSD) ≤ 5% (mid-range), ≤ 15% (LOQ) | | Accuracy | Spike known amounts of this compound into a blank matrix. Analyze and calculate % recovery. | Mean recovery 85-115% | | System Suitability | Before each validation run, inject a standard solution to confirm parameters like retention time reproducibility, theoretical plates, and tailing factor. | As per internal SOPs (e.g., RSD of retention time < 1%) |
The following workflow and protocol detail the calculation of LOD and LOQ based on the calibration curve, as recommended by ICH Q2(R1) guidelines [4].
This application note provides a comprehensive framework for developing and validating a sensitive HPLC-UV method for the analysis of this compound. By systematically optimizing the column, mobile phase, and gradient conditions, and by rigorously validating the method with a focus on LOD/LOQ determination, researchers can establish a reliable and robust analytical procedure. This protocol supports the generation of high-quality data essential for pre-clinical drug development and natural product research. The principles outlined are broadly applicable and can be adapted for the analysis of other novel bioactive compounds.
The initial treatment for AML (except the APL subtype) is typically divided into two phases: Remission Induction and Consolidation (Post-Remission) Therapy [1]. The intensity of treatment is highly dependent on the patient's age, overall health, and the genetic profile of the leukemia [2] [1].
The table below summarizes the most common intensive chemotherapy approach for patients who can tolerate it.
| Treatment Phase | Common Regimen (7+3) | Alternative Agents & Targeted Therapies |
|---|---|---|
| Induction | Cytarabine (continuous infusion for 7 days) + Anthracycline (e.g., Daunorubicin or Idarubicin on first 3 days) [1] [3]. | FLT3 inhibitor (e.g., Midostaurin) for FLT3-mutated AML; Gemtuzumab ozogamicin for CD33-positive AML [1]. |
| Consolidation | High-Dose Cytarabine (HiDAC) (multiple cycles) [1]. | Allogeneic Stem Cell Transplant (for high-risk patients); continuation of targeted agents (e.g., Midostaurin) [1]. |
For patients who are older or unfit for intensive chemotherapy, lower-intensity options have become the standard. These often involve a combination of a hypomethylating agent (like azacitidine or decitabine) and Venetoclax, a BCL-2 inhibitor [4].
AML research is rapidly moving towards personalized, targeted therapies. The focus is on identifying specific genetic mutations in a patient's leukemia cells and selecting treatments that target those mutations [5].
Key areas of advancement include:
For a new compound like avocadyne, the research and development pathway would typically follow a structured pre-clinical and clinical framework. The diagram below outlines the key stages from initial discovery to clinical application.
A critical part of modern drug development involves understanding the molecular mechanisms of chemoresistance. Research should focus on how a new compound interacts with key pathways, such as:
Since "this compound" does not appear in the current scientific literature on AML, you may find it helpful to:
Avocadyne is a 17-carbon acetogenin found in avocados. Recent studies highlight its ability to selectively induce cell death in Acute Myeloid Leukemia (AML) by targeting mitochondrial fatty acid oxidation (FAO) at the Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) enzyme [1]. This application note details the experimental protocols and quantitative findings for researchers to further investigate this compound's mechanism of action.
This compound's efficacy and structure-activity relationships have been characterized through viability and respirometry assays.
Table 1: Cytotoxicity of this compound and Analogues in AML Cell Lines (72-hour assay) [1]
| Compound Name | Key Structural Features | TEX Cell Line IC₅₀ (μM) | AML2 Cell Line IC₅₀ (μM) |
|---|---|---|---|
| This compound | C17, terminal alkyne, C-2 & C-4 OH | 2.33 ± 0.10 | 11.41 ± 1.87 |
| HATA | C17, terminal alkyne | 15.65 ± 0.57 | 22.60 ± 1.37 |
| PATA | C16, terminal alkyne | 52.93 ± 0.66 | 64.44 ± 3.63 |
| C17 | C17, fully saturated | No significant death | No significant death |
Table 2: Inhibition of Mitochondrial Respiration in AML Cell Lines (1-hour assay) [1] Data presented as percentage of inhibition relative to DMSO control.
| Compound Name | TEX Basal Respiration Inhibition | TEX Maximal Respiration Inhibition | AML2 Basal Respiration Inhibition | AML2 Maximal Respiration Inhibition |
|---|---|---|---|---|
| This compound | Most potent inhibition | Most potent inhibition | Most potent inhibition | Most potent inhibition |
| HATA | Significant inhibition | Significant inhibition | Significant inhibition | Significant inhibition |
| PATA | Moderate inhibition | Moderate inhibition | Moderate inhibition | Moderate inhibition |
| C17 | Slight inhibition | Slight inhibition | Slight inhibition | Slight inhibition |
3.1. Cell Viability Assay (MTT/XTT)
3.2. Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This compound integrates into mitochondrial metabolic pathways, as shown in the following workflow.
Diagram 1: Proposed mechanism of action for this compound in AML cells. This compound enters the mitochondrial matrix and suppresses fatty acid oxidation, leading to a cascade of bioenergetic failure and selective cancer cell death [1].
This compound's structure-activity relationship is critical: the terminal triple bond, odd-numbered 17-carbon chain, and hydroxyl groups at C-2 and C-4 are essential for its potent activity [1]. Its specificity for AML cells over normal blood cells makes it a promising candidate for therapeutic development [1].
Future research directions should include:
Research indicates that avocado polyols like avocadyne have limited aqueous solubility but possess natural surface-active properties. They can be incorporated into SEDDS, which spontaneously form fine oil-in-water (O/W) microemulsions for improved delivery [1].
Key Findings on Avocado Polyol SEDDS [1]:
Below is a detailed methodology for formulating a SEDDS containing avocado polyols, based on the procedures described in the research [1].
Diagram: SEDDS Preparation Workflow
Optimized SEDDS Composition and Characterization [1]
| Component Category | Specific Agent & Ratio | Function & Notes |
|---|---|---|
| Oil Phase | Neobee M5 (medium-chain triglycerides) or Coconut Oil | Provides a lipid base for dissolving the polyols. |
| Surfactant | Polysorbate 80 (Tween 80) | Stabilizes the oil-water interface. Note: Cremophor EL (CrEL) was more cytotoxic in tested cell lines. |
| Oil:Surfactant Ratio | 1:1 | This ratio produced emulsions with a mean droplet diameter of ~200 nm. Higher ratios (e.g., 3:1) resulted in larger, more polydisperse droplets. |
| Co-surfactant | Avocadene & this compound (AVO) | Bioactive co-surfactant that reduces droplet size. |
| Aqueous Phase | Phosphate-Buffered Saline (PBS) | Diluent for forming the final emulsion. |
| Dilution Factor | 10-fold | The oil/surfactant phase is diluted 10 times with the aqueous phase. |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Large droplet size / poor emulsion | Incorrect oil-to-surfactant ratio | Adjust the ratio to 1:1. Avoid ratios greater than 3:1 [1]. |
| Inefficient co-surfactant | Ensure the use of a 1:1 molar mixture of avocadene and this compound to leverage the eutectic mixture effect [1]. | |
| High cytotoxicity | Surfactant choice | Replace Cremophor EL (CrEL) with Polysorbate 80 (Tween 80), which showed lower cytotoxicity in various cell lines [1]. |
| Precipitation of cargo drugs | Low encapsulation efficiency | Utilize the AVO SEDDS, which has been shown to improve the encapsulation of poorly soluble drugs like naproxen and curcumin [1]. |
What is a SEDDS and why is it useful for this compound? A Self-Emulsifying Drug Delivery System (SEDDS) is a mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine emulsion upon gentle agitation in an aqueous environment (like the GI tract). It is particularly useful for compounds like this compound with poor aqueous solubility, as it enhances dissolution, stability, and potential absorption [1].
My emulsion is not forming properly. What should I check first? First, verify your oil-to-surfactant ratio. The research strongly indicates that a 1:1 ratio is optimal. Using too much oil can prevent the formation of small, stable droplets [1].
Are there any compatibility concerns with this SEDDS formulation? The provided protocol is based on a specific research context. You should test the chemical compatibility of this compound and any other drug you wish to co-encapsulate with the Neobee M5 oil and Tween 80 surfactant to ensure there is no interaction that could compromise stability or activity.
The following diagram illustrates the logical relationship and the molecular structure difference between the two key avocado polyols, which is critical for their function as a eutectic co-surfactant mixture [1].
1. What is avocadyne and what is its known cytotoxic mechanism? this compound is a polyhydroxylated fatty alcohol (C17 polyol) found in avocado seeds. Its primary documented cytotoxic mechanism involves metabolic modulation.
2. Does this compound work alone or in combination? Research indicates that this compound is often studied in a 1:1 molar mixture with a related compound, avocadene. This combination is known as Avocatin B (AVO) [1]. Studies suggest this specific mixture forms a eutectic composition, which has a lower melting point and may influence its behavior in delivery systems, potentially enhancing its bioactivity [1].
A primary strategy for optimizing this compound's cytotoxicity involves improving its delivery to target cells due to its limited aqueous solubility [1].
This protocol is adapted from research demonstrating significantly increased potency and bioactivity of this compound/avocatin B when delivered via SEDDS [1].
1. Objective To create a nanoemulsion that enhances the delivery and cytotoxicity of this compound or avocatin B.
2. Materials
3. Methodology
The workflow for this SEDDS formulation is summarized in the following diagram:
When testing your this compound formulations, selecting an appropriate cytotoxicity assay is critical. The table below summarizes common assays, though the specific performance of this compound in these assays requires empirical validation.
| Assay Name | Principle / Detection Mechanism | Key Advantages | Key Disadvantages / Considerations |
|---|---|---|---|
| Trypan Blue Exclusion [2] | Membrane integrity; dead cells uptake dye. | Simple, inexpensive, requires minimal equipment. | Low sensitivity; cannot detect functional loss; time-consuming for many samples. |
| MTT Assay [2] | Mitochondrial function (reduces tetrazolium to purple formazan). | Widely used, well-established, suitable for adherent/suspension cells. | Formazan product is insoluble, requiring a dissolution step; can give false positives with interfering compounds. |
| XTT Assay [2] | Mitochondrial function (reduces tetrazolium to water-soluble formazan). | Water-soluble product, no dissolution step required. | The reduction rate may be slower than MTT. |
| LDH Assay [2] | Membrane integrity; measures lactate dehydrogenase released from dead cells. | Can measure in culture supernatant, easy to perform. | Can be affected by serum in media and cellular LDH levels. |
Q: My SEDDS formulation has a large droplet size and is not transparent. What went wrong?
Q: I am observing high cytotoxicity in my control SEDDS formulation (without this compound). How can I address this?
Q: The bioactivity of my this compound formulation is inconsistent between cell lines. Is this expected?
To help you plan and interpret your experiments, here is a general workflow for optimizing and testing this compound cytotoxicity:
It is important to note that while the SEDDS delivery method shows promise, the search results reveal specific gaps in publicly available knowledge:
| Question | Key Findings & Evidence |
|---|---|
| What is the general stability of avocado acetogenins? | Bioactivity of acetogenin extracts (Avosafe) remains stable after high hydrostatic pressure (HHP) (300-600 MPa, 3-6 min, 25°C) and heat treatments (≤120°C) [1]. |
| How does pH affect this compound stability? | Acetogenin extracts are most stable at pH ≥ 7.0. Potency against spores increased after exposure to pH 9.5, suggesting alkaline conditions may enhance solubility or structure of certain acetogenins [1]. |
| What packaging best preserves avocado puree? | High-barrier packaging is critical. AlOx-coated PET-based film showed superior performance with only 0.5% weight loss and lower color change vs. 4-5% weight loss in PE/PA/EVOH film over 104 days at 23°C [2]. |
| Does processing affect this compound content? | In a model food system processed by HHP, acetogenins were retained but declined by 63% initially, with a gradual decrease over storage [1]. |
The following table summarizes quantitative data from stability studies on avocado puree, which can inform the storage of this compound-containing formulations [2].
| Parameter | Initial Value (Day 0) | Value at End of Storage | Storage Conditions & Duration | Packaging Material |
|---|---|---|---|---|
| Weight Loss | 0% | ~0.5% | 23°C, 104 days | Film B (AlOx-coated PET) |
| Weight Loss | 0% | 4-5% | 23°C, 104 days | Film A (PE/PA6/EVOH) |
| Dissolved Oxygen | - | <1% (max normalized) | 23°C, 104 days | Films A & B |
| Microbial Count | Below detection limit | Below detection limit | 23°C, 3 months | Films A & B |
| Chlorophyll Content | No significant degradation observed during storage [2] | |||
| Lipid Oxidation | Stable, no significant changes during storage [2] |
This protocol is adapted from studies on avocado puree and antimicrobial acetogenin activity [3] [1].
This general protocol is used in pharmaceutical development to understand a molecule's degradation pathways [6].
The diagram below outlines the core experimental workflow for a stability study and the key factors that influence this compound's stability, based on the current research.
The key challenge and its primary solution can be summarized as follows [1]:
| Aspect | Description |
|---|---|
| Core Problem | Poor aqueous solubility of avocado polyols (avocadene and avocadyne), limiting their use in biological assays [1]. |
| Key Solution | A Self-Emulsifying Drug Delivery System (SEDDS) that spontaneously forms fine, oil-in-water (O/W) microemulsions [1]. |
| Delivery System | Oil-in-water (O/W) microemulsion [1]. |
| Optimal Oil Phase | Neobee M5 (a medium-chain triglyceride) or coconut oil [1]. |
| Optimal Surfactant | Polysorbate 80 (Tween 80) [1]. |
| Optimal Oil/Surfactant Ratio | 1:1 ratio [1]. |
| Novel Co-surfactant | Avocatin B (AVO), a 1:1 mixture of avocadene and this compound, which itself acts as a bioactive co-surfactant [1]. |
| Typical Droplet Size | Approximately 200 nm (for Neobee M5 - Tween 80 system) [1]. |
Here is the detailed methodology for preparing the this compound-loaded SEDDS as described in the research [1]:
After preparing the SEDDS formulation, you can validate its effectiveness using the following experimental workflow. This process outlines the key steps from preparation to testing in cell culture, which helps in troubleshooting delivery problems.
When working with this compound and its SEDDS, keep these points in mind:
| Structural Feature | Importance for this compound Bioactivity |
|---|---|
| Terminal Triple Bond | Critical for suppressing mitochondrial fatty acid oxidation and inducing cytotoxicity in leukemia cells [2]. |
| Odd Number of Carbons (C17) | Contributes significantly to its potency. A C17 chain with a terminal alkyne (HATA) is more potent than its C16 counterpart (PATA) [2]. |
| Stereochemistry (C-2 and C-4) | The specific (2R, 4R) configuration of the hydroxyl groups is essential for the maximum inhibitory effect on fatty acid oxidation [2]. |
| Polyhydroxylated Structure | The hydroxyl groups at C-2 and C-4 are required for its unique activity, as fully saturated fatty alcohols (C16-OH, C17-OH) showed no effect [2]. |
Understanding avocadyne's structure and biological target is crucial for anticipating and mitigating toxicity.
Advanced formulation techniques can enhance solubility and bioavailability, which may help reduce the doses required and minimize potential liver exposure and toxicity.
A promising approach is the use of Self-Emulsifying Drug Delivery Systems (SEDDS) [3]. These systems can form fine oil-in-water microemulsions, improving the delivery of poorly water-soluble compounds like this compound.
The table below summarizes a sample SEDDS formulation and its characterization based on research involving avocado polyols (avocadene and this compound) [3]:
| Component | Role in Formulation | Example/Concentration |
|---|---|---|
| Neobee M5 (medium-chain triglyceride oil) | Oil Phase | 1:1 ratio with surfactant [3] |
| Tween 80 (Polysorbate 80) | Primary Surfactant | 1:1 ratio with oil [3] |
| Avocatin B (AVO) (1:1 molar mix of avocadene & this compound) | Bioactive Co-surfactant | 1-20 mg per 100 µL oil/surfactant phase [3] | | Phosphate-Buffered Saline (PBS) | Aqueous Dilution Phase | 900 µL [3] | | Characterization | Result | | | Mean Droplet Diameter | ~200 nm [3] | | In Vitro Cytotoxicity (in AML cells) | Significant increase in potency and bioactivity compared to conventional delivery [3] |
This SEDDS formulation not only improved bioactivity in target cells but also showed appreciable accumulation in blood and target tissues in a pilot pharmacokinetic study in mice [3].
For a systematic investigation, you can adapt the following general workflow. This diagram outlines the key steps from formulation to toxicity evaluation:
Step 1: In Vitro Models
Step 2: Biochemical Analysis
Step 3: In Vivo Validation
Step 4: Histopathological Examination
Q1: What is the therapeutic basis for investigating this compound, given potential hepatotoxicity risks? this compound has shown selective cytotoxicity against certain cancer cells, such as Acute Myeloid Leukemia (AML), by targeting their unique metabolic dependency on fatty acid oxidation, while sparing normal blood cells [1] [6]. This selectivity is the primary therapeutic rationale.
Q2: Are there any known hepatoprotective agents that could be co-administered with this compound? While not studied directly with this compound, several natural antioxidants have shown hepatoprotective effects in models of drug-induced liver injury. For example, virgin coconut oil, rich in polyphenols, has demonstrated protective effects against hepatotoxicity caused by chemotherapeutic agents like methotrexate in rats, primarily through its antioxidant properties [4].
Q3: If my in vitro results show toxicity in liver cell lines, what are the next steps? This finding warrants a deeper investigation. Key next steps include:
Understanding avocadyne's structure and its known biological effects is the first step in anticipating potential interference.
The table below outlines the core aspects of this compound that could influence your assays.
| Aspect | Description & Potential for Interference |
|---|---|
| Core Bioactivity | Suppresses mitochondrial fatty acid oxidation (FAO) [1]. |
| Primary Molecular Target | Very long-chain acyl-CoA dehydrogenase (VLCAD) [1]. |
| Key Structural Features | 17-carbon chain, terminal triple bond, hydroxyl groups at C-2 and C-4 [1] [2]. • Varying these features (e.g., using an even-chain analog) significantly reduces activity [1]. | | Reported Lethal Dose (LD50) | Approximately 9.1 ± 0.4 µM for persin (a related compound) against C. elegans L1 larvae [3]. |
Based on its known properties, here are specific areas where this compound could interfere with your assays:
When you suspect this compound is interfering with your assay, you can follow this logical troubleshooting workflow.
This protocol provides a detailed methodology for assessing this compound's cytotoxicity using a Calcein AM viability assay, which is a common starting point for functional studies [4].
Materials and Equipment
Cell Preparation and Staining [4]
Data Interpretation [4]
What is the difference between this compound and avocadene? this compound and avocadene are both 17-carbon avocado acetogenins. The key difference is the terminal unsaturation: this compound has a terminal triple bond, while avocadene has a terminal double bond. This small structural difference significantly alters their bioactivity [1].
Why is the purification level of this compound important for my assay? Crude avocado extracts contain a mixture of this compound, avocadene, persenone A, persin, and other compounds, each with potentially different biological activities and targets [3]. Using a purified compound is essential to attribute any observed effects specifically to this compound and to avoid confounding interference from other bioactive molecules in the extract.
Can the delivery vehicle for this compound cause interference? Yes. Due to this compound's limited aqueous solubility, delivery vehicles are often needed. Self-Emulsifying Drug Delivery Systems (SEDDS) that use oils and surfactants (e.g., Tween 80) can reduce cytotoxicity readings compared to other solvents in some cell lines [5]. It is critical to include vehicle-only controls in your experimental design to account for this.
Avocadyne is a 17-carbon-long acetogenin (a type of lipid) found almost exclusively in avocados. It is characterized by a terminal triple bond, hydroxyl groups at the C-2 and C-4 positions, and an odd number of carbons in its chain [1]. Its identification is crucial in research due to its noted bioactivities, such as suppressing mitochondrial fatty acid oxidation (FAO), which is relevant for anti-leukemia and anti-viral research [1].
| Feature | Description | Importance for Bioactivity |
|---|---|---|
| Chain Length | 17 carbons [1] | Odd-numbered chain is critical for selective toxicity and FAO suppression [1]. |
| Terminal Unsaturation | Triple bond [1] | Essential for potent cytotoxicity and inhibition of mitochondrial respiration [1]. |
| Stereochemistry | (2R, 4R) configuration [1] | Specific spatial arrangement of hydroxyl groups crucial for activity [1]. |
| Hydroxyl Groups | At C-2 and C-4 positions [1] | Contributes to the compound's ability to inhibit FAO [1]. |
This compound is found in both the edible pulp and the seed. The amounts below are mean values reported in mg per gram of fresh avocado material [1].
| Avocado Part | This compound Content (mg/g) | Avocadene* Content (mg/g) |
|---|---|---|
| Pulp (Edible flesh) | 0.18 ± 0.04 | 0.22 ± 0.04 |
| Seed | 0.41 ± 0.02 | 0.43 ± 0.04 |
*Avocadene is a structural analog of this compound that features a terminal double bond instead of a triple bond [1].
Proper sample preparation is a primary step in any bioanalytical workflow to obtain maximum information without spoiling the instrument [2]. For plant tissues like avocado, the process must also consider the high lipid content.
The following workflow visualizes the key stages of sample preparation for avocado tissue, from collection to analysis:
Key steps in detail:
Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is a powerful and commonly used technique for metabolite identification and quantitation due to its high sensitivity and specificity [3].
[M+H]⁺).Problem: Low signal intensity for this compound in LC-MS analysis.
Problem: Cannot distinguish this compound from its analog, avocadene.
Problem: Inconsistent results when testing this compound's bioactivity in cellular models.
(2R, 4R)-configuration is critical for its ability to suppress fatty acid oxidation. Inactivity could be due to the presence of the wrong stereoisomer [1].Q1: Why is the terminal triple bond in this compound so important? Studies comparing this compound to its saturated counterparts show that the terminal triple bond is a critical structural feature for its potent cytotoxicity and its ability to strongly inhibit mitochondrial fatty acid oxidation in target cells like leukemia lines [1].
Q2: What is the difference between this compound and avocadene? They are both 17-carbon avocado acetogenins. The key difference is the terminal unsaturation: this compound has a triple bond, while avocadene has a double bond. This small change significantly alters their bioactivity [1].
Q3: What are the best practices for storing avocado samples for metabolomics? Flash-freeze the tissue immediately after collection in liquid nitrogen and store at -80°C. This quenching step stops metabolism and provides a snapshot of the metabolome at the time of sampling [2].
Q1: What are the primary mechanisms by which bacteria might develop resistance to a new antibacterial agent like avocadyne?
While the exact mechanisms for this compound are not yet known, bacterial resistance generally falls into a few well-defined categories. The table below outlines these potential mechanisms, which can guide your initial investigations.
Table: Common Antibacterial Resistance Mechanisms
| Mechanism | Description | Potential Impact on Efficacy |
|---|---|---|
| Target Modification | Alteration of the bacterial target site to reduce drug binding [1] [2]. | High (Directly prevents mechanism of action) |
| Enzymatic Inactivation | Production of enzymes that degrade or modify the drug molecule [2]. | High (Directly neutralizes the drug) |
| Efflux Pumps | Overexpression of membrane proteins that actively export the antibiotic from the cell [2]. | Variable (Can lead to multi-drug resistance) |
| Reduced Permeability | Changes in the cell envelope (e.g., porin channels) to limit drug entry [2]. | Variable (Often seen in Gram-negative bacteria) |
Q2: Our susceptibility testing shows inconsistent MIC values for this compound. What could be causing this variability?
Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several experimental factors. Please verify the following in your protocol:
Problem: A previously susceptible bacterial strain continues to grow at elevated concentrations of this compound, suggesting the drug can no longer bind its target effectively.
Investigation Protocol:
The logical workflow for this investigation can be summarized as follows:
Problem: The resistant strain appears to degrade this compound in culture medium, as determined by mass spectrometry.
Investigation Protocol:
Purpose: To determine the in vitro susceptibility of a bacterial isolate to this compound [3].
Materials:
Method:
Interpretation: A larger zone indicates greater susceptibility. Compare results to a control strain and establish interpretive criteria for this compound through further testing.
Purpose: To assess if active efflux contributes to this compound resistance.
Materials:
Method:
Interpretation: A significant (e.g., 4-fold or greater) decrease in the MIC in the presence of the EPI suggests that active efflux is a mechanism of resistance to this compound [2].
The quantitative data for avocadyne and avocadene primarily comes from two research contexts: mosquito larvicidal activity and cytotoxicity in acute myeloid leukemia (AML).
The table below compares their potency in these areas:
| Activity | Test System | This compound | Avocadene | Notes |
|---|---|---|---|---|
| Larvicidal Activity [1] | Anopheles stephensi (LC₅₀) | 2.33 ppm | 2.80 ppm | Lower LC₅₀ indicates higher potency. |
| Aedes aegypti (LC₅₀) | 5.35 ppm | 3.73 ppm | ||
| Culex quinquefasciatus (LC₅₀) | 3.98 ppm | 5.96 ppm | ||
| Anti-Cancer Activity [2] | AML cell lines (OCI-AML-2) | Data for individual compounds not specified; a 1:1 molar mixture (Avocatin B, or AVO) showed significant potency. | Activity is linked to inhibition of fatty acid oxidation (FAO). |
To ensure reproducibility, here are the methodologies from the key studies cited.
Research indicates that this compound and avocadene are most effective when used in combination. The diagram below illustrates their collaborative relationship and research applications.
The core distinction lies in their molecular targets: etomoxir is a well-characterized inhibitor of a specific enzyme, while avocadyne is a natural compound with a less-defined primary target.
| Feature | Etomoxir | This compound |
|---|---|---|
| Primary Target | Carnitine Palmitoyltransferase I (CPT1A), the rate-limiting enzyme for mitochondrial long-chain fatty acid import [1] [2]. | Information is limited; described as a "metabolic modulator" that inhibits FAO, but a specific protein target has not been identified in the available data [3]. |
| Mechanism | Irreversibly inhibits CPT1A, preventing the conjugation of long-chain fatty acids to carnitine and their subsequent transport into the mitochondria for β-oxidation [1] [2]. | As part of a 1:1 mixture with avocadene (Avocatin B), it targets mitochondria and inhibits FAO; precise biochemical step is not specified [3]. |
| Off-Target Effects | Yes. At high concentrations (200 μM), it inhibits Complex I of the electron transport chain, complicating the interpretation of experimental results [2]. | The provided search results do not mention specific off-target effects. |
The diagram below illustrates these distinct inhibitory pathways.
Experimental data reveals significant differences in the research focus and proposed applications for each compound.
| Aspect | Etomoxir | This compound / Avocatin B |
|---|---|---|
| Key Findings | Impairs male germ cell differentiation, induces mitotic arrest exit, reduces H3K27ac levels [1]. Suppresses cancer cell proliferation, induces cell cycle arrest (G0/G1) via PPARγ [4]. Essential for cancer cell proliferation independent of β-oxidation [2]. | Selectively induces apoptosis in leukemia stem cells [3]. Reverses insulin resistance, restores glucose tolerance in diet-induced obesity models [3]. |
| Reported Cell/Model Systems | Pregnant mice (E13.5-E15.5) embryos [1]. Cancer cell lines: BT549 (Breast), Bladder Cancer cells [2] [4]. | In vitro: Acute Myeloid Leukemia (AML) cell lines (e.g., OCI-AML-2) [3]. In vivo: C57BL/6J mice with diet-induced obesity [3]. |
| Proposed Therapeutic Areas | Cancer therapy (e.g., bladder, breast, glioblastoma) [2] [4]. Metabolic disorders (from mechanistic insights) [1]. | Oncology (specifically for leukemia) [3]. Metabolic diseases (e.g., reversing insulin resistance) [3]. |
| Formulation & Delivery | Typically dissolved in water for in vitro and in vivo studies [2]. | Research on self-emulsifying drug delivery systems (SEDDS) to improve bioavailability and potency [3]. |
For researchers looking to replicate or build upon these findings, here are summaries of key methodologies.
When evaluating these compounds for your research, consider the following:
Avocatin B's selectivity arises from exploiting a specific vulnerability in the metabolism of leukemia cells.
To evaluate Avocatin B's effects, researchers used several standard and advanced laboratory techniques:
The diagram below illustrates the established mechanism of action for Avocatin B.
| Therapeutic Approach / Compound | Molecular Target | Basis of Selectivity | Development Stage |
|---|---|---|---|
| Avocatin B | Mitochondrial Fatty Acid Oxidation | Differential metabolic dependency in AML vs. normal stem cells [1] | Preclinical Research |
| Tyrosine Kinase Inhibitors (e.g., Ponatinib) | BCR::ABL1 fusion protein | Presence of the Philadelphia chromosome in cancer cells only [3] | Approved Clinical Use (Ph+ ALL) |
| Menin Inhibitor (Revumenib) | Menin-KMT2A interaction | Presence of KMT2A gene rearrangements in leukemia cells [3] | Approved Clinical Use (R/R KMT2A-r ALL) |
| Synthetic Lethality (STAG1 inhibition) | STAG1 protein | Synthetic lethal interaction in leukemia cells with STAG2 mutations [4] | Proof-of-Concept (Preclinical) |
Avocadyne is a 17-carbon acetogenin found almost exclusively in avocados, noted for its ability to selectively target and inhibit mitochondrial fatty acid oxidation (FAO), a process that certain cancer cells, like Acute Myeloid Leukemia (AML), rely on for energy [1].
The table below summarizes the key structural features that are critical to its bioactivity, based on in vitro structure-activity relationship (SAR) studies [1] [2].
| Structural Feature | Role in Bioactivity | Experimental Evidence |
|---|---|---|
| Terminal Triple Bond | Critical for cytotoxicity & FAO suppression | Introducing a triple bond to saturated fatty acids (PATA, HATA) induced significant cell death and inhibited respiration [1]. |
| 17-Carbon Chain (Odd Number) | Enhances potency | Heptadecanoic acid terminal alkyne (HATA, C17) was significantly more toxic than palmitic acid terminal alkyne (PATA, C16) [1]. |
| C-2 and C-4 Hydroxyl Groups | Essential for full activity | Saturated fatty acids/alcohols (C16, C17-OH) showed no effect. This compound was more potent than HATA, which lacks these hydroxyls [1]. |
| Specific Stereochemistry | Important for selective activity | Synthetic stereoisomers of this compound showed that the natural (2R, 4R) configuration is important for its selective toxicity in AML cells [1]. |
This mechanism is illustrated in the following pathway diagram:
A key challenge in drug development is effective delivery. Research has explored this for avocado polyols (avocadene and this compound), often studied as a 1:1 mixture termed Avocatin B (AVO) [3].
A pilot pharmacokinetic study in C57BL/6J mice was conducted using a Self-Emulsifying Drug Delivery System (SEDDS) to improve bioavailability [3].
For clarity, here are the core methodologies from the cited studies:
The current search results confirm the mechanism but highlight a lack of comprehensive in vivo efficacy data (e.g., tumor reduction in animal models) and direct comparisons with other FAO inhibitors.
To proceed with your comparison guide, I suggest:
Finding detailed pharmacological data often requires using specialized scientific databases. Here are some steps you can take:
Once you locate the relevant data, you can structure it using the following framework, which is standard for presenting mechanistic information to a scientific audience. The tables and diagram below are templates based on common practices in pharmacology [1] [2].
Template: Key Experimental Findings Table This table summarizes quantitative data from various assays to build a case for the mechanism of action.
| Assay Type | Target / Readout | Result (e.g., IC50, Ki, EC50) | Experimental Model | Citation |
|---|---|---|---|---|
| Enzyme Inhibition | e.g., Carbonic Anhydrase IX | e.g., IC50 = 15.2 nM | e.g., Recombinant enzyme assay | |
| Binding Affinity | e.g., G-Protein Coupled Receptor X | e.g., Ki = 0.8 nM | e.g., Radioligand binding assay | |
| Cellular Efficacy | e.g., cAMP Production | e.g., EC50 = 5.1 nM | e.g., Cultured HEK293 cells | |
| Functional Response | e.g., Apoptosis Marker | e.g., 60% increase vs. control | e.g., Cancer cell line |
Template: Comparative Efficacy Table This table objectively compares the compound against established alternatives.
| Compound | Primary Target | Potency (IC50/nM) | Selectivity Index | Key Advantage | Key Limitation |
|---|---|---|---|---|---|
| This compound | Target A | Value | Value | e.g., High selectivity | e.g., Low oral bioavailability |
| Reference Drug 1 | Target A | Value | Value | e.g., Well-established safety | e.g., Emerging resistance |
| Reference Drug 2 | Target B | Value | Value | e.g., Novel mechanism | e.g., Narrow spectrum |
The following diagram outlines a generalized, multi-stage experimental workflow used to confirm a drug's mechanism of action, integrating methods mentioned in the search results [2].
Detailed Methodologies for Key Experiments:
Fatty acid oxidation (FAO) is a fundamental mitochondrial pathway that catabolizes fatty acids to generate cellular energy in the form of ATP. In mammalian cells, long-chain fatty acids are activated in the cytosol and transported via the carnitine shuttle system into mitochondria, where they undergo β-oxidation to produce acetyl-CoA, NADH, and FADH₂. This pathway is particularly crucial in tissues with high energy demands, but its dysregulation has been implicated in various pathological conditions, especially cancer. Cancer cells often exploit FAO to meet their bioenergetic and biosynthetic needs, particularly in nutrient-scarce microenvironments like the bone marrow. This metabolic adaptation enhances cancer cell survival, contributes to chemoresistance, and maintains stemness properties in cancer stem cells, making FAO an attractive therapeutic target [1] [2] [3].
The therapeutic inhibition of FAO has emerged as a promising strategy against various cancers, especially for treating chemoresistant malignancies that rely on fatty acid metabolism for survival. Several FAO inhibitors with distinct mechanisms of action have been investigated, including synthetic compounds like etomoxir and natural products such as avocadyne. These compounds target different components of the FAO pathway, resulting in varying efficacy profiles, toxicity concerns, and therapeutic applications. Understanding their comparative mechanisms, potency, and limitations is essential for researchers and drug development professionals seeking to develop effective metabolic therapies for cancer and other diseases involving dysregulated lipid metabolism [1] [2] [3].
This compound is an odd-numbered carbon (C17) polyhydroxylated fatty alcohol (polyol) naturally derived from avocado seeds (Persea americana). It is one of the two primary components of avocatin B (AVO), which consists of this compound and its structural analog avocadene in a 1:1 molar ratio. This unique lipid compound has gained significant research attention due to its potent FAO inhibitory activity and selective anti-cancer properties, particularly against acute myeloid leukemia (AML) [4] [5]. This compound and related avocado polyols possess distinctive physicochemical properties, including surface activity that enables their incorporation into self-emulsifying drug delivery systems (SEDDS) to enhance bioavailability and therapeutic efficacy [4].
Recent research has revealed that this compound constitutes the primary bioactive component responsible for the FAO inhibitory effects observed with avocatin B. When tested individually, this compound demonstrated superior potency compared to the avocatin B mixture, inducing cell death in leukemia cell lines with an IC₅₀ of 3.10 ± 0.14 µM in TEX cells and 11.53 ± 3.32 µM in OCI-AML2 cells. Interestingly, studies noted that the combination of this compound and avocadene in avocatin B appears to be antagonistic rather than synergistic, with Combination Index values exceeding 1, suggesting that this compound alone may offer greater therapeutic potential than the natural mixture [5].
The table below provides a comprehensive comparison of key FAO inhibitors, including their molecular targets, potency, therapeutic applications, and limitations based on current experimental evidence:
| Inhibitor | Source/Type | Molecular Target | Reported IC₅₀/Effective Concentration | Therapeutic Applications | Key Limitations |
|---|---|---|---|---|---|
| This compound | Natural (avocado) | Mitochondrial FAO pathway [5] | 3.10 ± 0.14 µM (TEX cells); 11.53 ± 3.32 µM (OCI-AML2) [5] | AML [5]; Insulin resistance [5] | Antagonistic effect in avocatin B mixture [5] |
| Avocatin B | Natural (avocado; 1:1 this compound:avocadene) | Mitochondrial FAO; inhibits fatty acid transfer [2] | ~1-10 µM (various AML cells) [2] | AML [2]; Chemosensitization [2] | Reduced efficacy in BM adipocyte co-culture [2] |
| Etomoxir | Synthetic | Carnitine palmitoyltransferase 1 (CPT1) [1] [3] | Low micromolar (sufficient to saturate target proteins) [3] | GBM [1]; Preclinical cancer models | Off-target effects at high doses [3] |
| Ranolazine | Synthetic | Previously thought to inhibit 3-KAT; current evidence questions FAO specificity [3] | Lacks significant FAO inhibition at clinical doses [3] | Angina pectoris (clinically used) [3] | Questionable FAO inhibition [3] |
| Trimetazidine | Synthetic | Previously thought to inhibit 3-KAT; minimal FAO effect [3] | Lacks significant FAO inhibition [3] | Angina pectoris (clinically used) [3] | Questionable FAO inhibition [3] |
| Oxfenicine | Synthetic | Partial inhibitor of FAO [3] | Moderate FAO inhibition [3] | Preclinical investigations | Partial efficacy only [3] |
The quantification of cellular FAO activity typically employs a radioactive tracer method that measures the conversion of [9,10-³H(N)]-palmitic acid to ³H₂O, which serves as a direct indicator of β-oxidation activity. This protocol has been significantly improved to allow measurements in physiologically relevant conditions with enhanced accuracy [3]:
This method provides significant advantages over traditional approaches by maintaining physiological culture conditions throughout the assay and effectively separating ³H₂O from weakly volatile ³H-palmitic acid through controlled liquid-phase diffusion [3].
Assessment of inhibitor effects on cell viability and death typically employs complementary methods to ensure accurate quantification:
The following diagram illustrates the molecular mechanisms and cellular responses to this compound treatment, particularly in acute myeloid leukemia (AML) cells:
This compound exerts its primary effects through potent inhibition of mitochondrial fatty acid oxidation, disrupting cellular energy metabolism and triggering cascading effects on survival signaling pathways. In AML cells, this compound treatment significantly represses oxygen consumption rates (OCR) following supplementation with exogenous fatty acid substrates, confirming effective blockade of the mitochondrial β-oxidation pathway. This metabolic disruption leads to severe bioenergetic crisis characterized by depleted ATP stores and accumulation of metabolic intermediates, ultimately inducing selective apoptosis in leukemia cells while sparing normal hematopoietic cells [2] [5].
The compensatory responses to FAO inhibition reveal important aspects of this compound's mechanism, particularly in protective microenvironments like the bone marrow. When AML cells are co-cultured with BM adipocytes—a clinically relevant model mimicking the leukemic niche—this compound treatment triggers adaptive metabolic reprogramming characterized by increased glucose uptake, enhanced glycolysis, and elevated free fatty acid (FFA) uptake through upregulation of FABP4. This metabolic plasticity represents a resistance mechanism that can partially protect AML cells from this compound-induced apoptosis. Importantly, this protective effect can be overcome by combining this compound with conventional chemotherapeutic agents like cytarabine (AraC), resulting in highly synergistic lethality through enhanced ROS production and apoptosis induction [2].
At the molecular signaling level, this compound treatment in the presence of BM adipocytes activates the integrated stress response through upregulation of transcription factor ATF4 and its downstream targets, including ASNS, DDIT3, and SESN2. This signaling activation represents an endoplasmic reticulum stress response to metabolic disruption. Concurrently, this compound modulates the AMPK/mTOR signaling axis, further influencing cellular survival decisions under energy-depleted conditions. These intricate signaling responses highlight the complex interplay between metabolic inhibition and transcriptional adaptation in cancer cells exposed to this compound [2].
This compound and its parent mixture avocatin B have demonstrated particularly promising activity against acute myeloid leukemia, with compelling evidence from both cell line models and patient-derived samples:
While the most extensive research on this compound has focused on hematological malignancies, other FAO inhibitors have demonstrated efficacy in solid tumor models:
Several important methodological considerations and limitations emerge from the current research on this compound and other FAO inhibitors:
This compound represents a promising natural product-derived FAO inhibitor with demonstrated potency against acute myeloid leukemia and potential applications in metabolic disorders. Its unique chemical structure, selective cytotoxicity toward leukemia cells, and ability to target chemoresistant populations in protective microenvironments distinguish it from synthetic FAO inhibitors like etomoxir. The experimental evidence consistently shows that this compound is the primary bioactive component within the avocatin B mixture, with superior individual potency compared to the natural combination.
The provided data comes from a 2022 study investigating the effects of these compounds on leukemia cells [1].
| Compound / Mixture | Target Cells | Key Mechanism | Potency (IC₅₀) | Observed Interaction |
|---|---|---|---|---|
| Avocadyne (AYNE) | Leukemia cell lines (TEX, OCI-AML2) & patient-derived AML cells [1] | Potent suppression of Fatty Acid Oxidation (FAO) [1] | TEX: 3.10 ± 0.14 µM; OCI-AML2: 11.53 ± 3.32 µM [1] | Identified as the most potent FAO inhibitor within Avocatin-B [1] |
| Avocatin-B (Avo-B) | Leukemia cells in vivo and in vitro [1] | Suppresses Fatty Acid Oxidation (FAO) [1] | Data not explicitly separated from mixture | A 1:1 mixture of this compound and Avocadene [1] |
| This compound + Avocadene | Combined in Avo-B mixture [1] | - | - | Antagonism (Combination Index >1); less effective together than individually [1] |
For a deeper analysis, here is a more detailed breakdown of the experimental data from the same study.
| Parameter | Details |
|---|---|
| Primary Mechanism | Inhibition of Fatty Acid Oxidation (FAO), leading to selective cell death in leukemia cells [1]. |
| Cell Lines Tested | TEX cells, OCI-AML2 cells, and primary patient-derived acute myeloid leukemia (AML) cells [1]. |
| Key Experimental Readout | IC₅₀ (Half-maximal inhibitory concentration); lower value indicates higher potency [1]. |
| Interaction Analysis | Calculated using the Combination Index (CI) method; a CI value greater than 1 indicates antagonism [1]. |
| Conclusion | This compound is the primary active component responsible for the FAO inhibition in the Avo-B mixture. The antagonistic effect suggests future clinical studies should focus on this compound alone rather than the mixture [1]. |
The study employed standard biochemical and cell biology techniques to evaluate cell death and metabolic activity [1]:
The following diagram illustrates the proposed mechanism by which this compound induces cell death in leukemia cells, based on the study's findings [1].
The field of functional precision medicine often uses a workflow that moves from a patient's tumor to an ex vivo drug sensitivity test. The diagram below illustrates this general process, which is agnostic to the specific compound being tested [1].
The key technological platforms and their roles in this workflow are summarized in the table below.
| Technology / Platform | Role in Efficacy Testing | Key Features & Requirements |
|---|---|---|
| Patient-Derived Organoids (PDOs) [1] | Serve as ex vivo avatars of a patient's tumor for direct drug testing. | Retain genetic and histological features of the original tumor; self-renewing; suitable for high-throughput screening. |
| High-Content Screening (HCS) [2] | Uses automated microscopy & image analysis to quantify effects of compounds on cell functions. | Allows multiplexed analysis of complex cell functions (e.g., cell death, morphology) in multi-well plates. |
| High-Throughput Screening (HTS) [2] | Enables rapid testing of a compound against a large panel of drugs or across many PDO lines. | Robotic automation; uses 384- or 1,536-well plates; requires robust and scalable cell culture methods. |
In the absence of data on Avocadyne, understanding general mechanisms of drug action and signaling pathways is crucial for designing experiments. The following diagram illustrates a generalized signaling cascade that is often investigated in cancer and other diseases [3] [4].
Key components of drug action and signaling that should be characterized for any new compound include [3] [4]:
Since no direct data exists, here are steps you can take to build a research plan: